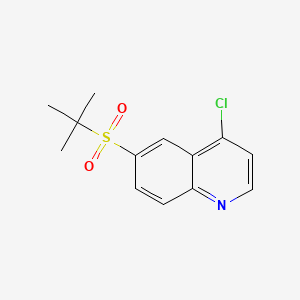

6-(Tert-butylsulfonyl)-4-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylsulfonyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYVFIHUDHMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 6 Tert Butylsulfonyl 4 Chloroquinoline and Its Precursors

Overview of Synthetic Methodologies

The construction of the quinoline (B57606) scaffold and its subsequent functionalization can be achieved through a variety of classical and modern synthetic methods. These approaches offer different levels of efficiency, regioselectivity, and substrate scope.

Classical and Modern Approaches for Quinoline Ring System Construction

The formation of the quinoline ring is a well-established field with numerous named reactions that have been refined over more than a century. These classical methods are often complemented by modern, catalyst-driven approaches that offer milder conditions and broader functional group tolerance.

Classical Methods: Named reactions provide the historical foundation for quinoline synthesis. These methods typically involve the condensation of anilines with carbonyl compounds or their equivalents, followed by cyclization and aromatization.

| Reaction Name | Reactants | Conditions |

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Strong acid, high temperature |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | Acid-catalyzed |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Acid or base catalysis |

| Combes Synthesis | Aniline, 1,3-dicarbonyl compound | Acid-catalyzed cyclization |

Modern Approaches: Contemporary methods often employ transition-metal catalysis to construct the quinoline ring, frequently through C-H activation or annulation strategies. These reactions can offer higher efficiency and regioselectivity under milder conditions mdpi.com.

Transition Metal-Catalyzed Annulation: Catalysts based on rhodium, ruthenium, copper, and palladium can facilitate the cyclization of anilines with various partners like alkynes or allyl alcohols to form the quinoline core mdpi.com.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate classical reactions, such as the Friedländer synthesis, leading to shorter reaction times and often improved yields.

Photo-Induced Cyclization: Photoredox catalysis represents an emerging strategy for quinoline synthesis, utilizing visible light to drive oxidative cyclization reactions mdpi.com.

Specific Routes to Halogenated and Sulfonated Quinoline Intermediates

To synthesize 6-(tert-butylsulfonyl)-4-chloroquinoline, precursors bearing the necessary chloro and sulfonyl functionalities, or groups that can be converted into them, are required.

Synthesis of 4-Chloroquinoline (B167314) Intermediates: The 4-chloro substituent is typically introduced by the chlorination of a precursor 4-hydroxyquinoline (or its tautomer, quinolin-4(1H)-one). This transformation is a standard procedure in quinoline chemistry.

A common route involves the cyclization of an appropriate aniline derivative to form a 6-substituted-quinolin-4-ol. For instance, 4-bromoaniline can be reacted with reagents like meldrum's acid and triethyl orthoformate, followed by high-temperature cyclization to yield 6-bromoquinolin-4-ol atlantis-press.com. This intermediate is then chlorinated.

Chlorination Agents: The conversion of the quinolin-4-one to the 4-chloroquinoline is most frequently achieved using phosphoryl chloride (POCl₃), often with the addition of phosphorus pentachloride (PCl₅) or a catalytic amount of dimethylformamide (DMF) atlantis-press.commdpi.com.

Synthesis of 6-Sulfonated Quinoline Intermediates: Introducing the sulfonyl group at the C-6 position can be accomplished through several strategies, often starting from a pre-functionalized quinoline.

From 6-Aminoquinoline: A versatile precursor is 6-aminoquinoline sigmaaldrich.comnih.gov. The amino group can be converted to a sulfonyl chloride via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated from NaNO₂) followed by treatment with sulfur dioxide in the presence of a copper(I) chloride catalyst. The resulting 4-chloroquinoline-6-sulfonyl chloride is a key intermediate that can be reacted with a tert-butyl nucleophile.

From 6-Haloquinolines: An alternative is to use a 6-bromo- or 6-iodo-4-chloroquinoline precursor. The sulfonyl moiety can be installed using a palladium-catalyzed sulfination reaction, coupling the aryl halide with a source of sulfur dioxide, such as sodium hydroxymethylsulfinate (Rongalite) or potassium metabisulfite nih.govnih.govbohrium.com.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a powerful tool for forming carbon-sulfur bonds and for constructing heterocyclic systems. It provides a direct and efficient method for incorporating the tert-butylsulfonyl group onto the quinoline scaffold.

Coupling Reactions for Incorporating the Tert-butylsulfonyl Moiety

The most direct method to form the C6-S bond of the target molecule is through a palladium-catalyzed cross-coupling reaction. This involves coupling a 6-halo-4-chloroquinoline with a suitable tert-butylsulfur reagent.

A plausible and effective strategy is the coupling of 6-bromo-4-chloroquinoline with a tert-butylsulfinate salt, such as sodium tert-butanesulfinate. This type of palladium-catalyzed sulfone synthesis is a well-established transformation for various aryl halides nih.govbohrium.com.

| Reaction Type | Substrates | Catalyst System | Conditions |

| Sulfone Synthesis | 6-Bromo-4-chloroquinoline, Sodium tert-butanesulfinate | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos) | Inert solvent (e.g., toluene, dioxane), base, elevated temperature |

Alternatively, organozinc reagents can react with an SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate zinc sulfinate salts in situ, which can then be alkylated acs.org. While more complex, this approach could also be adapted.

Mechanistic Aspects of Palladium Catalysis in Quinoline Synthesis

The mechanism for the palladium-catalyzed formation of an aryl sulfone from an aryl halide and a sulfinate salt follows a well-understood catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (e.g., C6-Br) of the 6-halo-4-chloroquinoline. This forms a Pd(II) intermediate.

Transmetalation/Ligand Exchange: The sulfinate anion displaces the halide on the palladium center. Mechanistic studies suggest that sulfinates can coordinate to the palladium through either the sulfur or oxygen atom. For bulky groups like tert-butyl, coordination is likely through the sulfur atom acs.org.

Reductive Elimination: The aryl and sulfonyl groups on the palladium complex are eliminated, forming the C-S bond of the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is crucial as it stabilizes the palladium catalyst and modulates its reactivity throughout the cycle. Bulky electron-rich phosphine ligands are often effective for these types of cross-coupling reactions.

Oxidative Functionalization Techniques

Oxidative functionalization offers an alternative, modern approach to forming C-S bonds, potentially through direct C-H activation. While challenging, this strategy avoids the need for pre-functionalized starting materials like haloquinolines.

Direct C-H functionalization of quinolines typically occurs at the C2 or C8 positions, guided by the coordinating nitrogen atom of the quinoline ring nih.govnih.govacs.org. Functionalization at the C6 position is more difficult as it is considered a "distal" position relative to the directing nitrogen atom nih.gov.

However, advancements in catalysis are beginning to overcome these selectivity challenges. Potential oxidative routes include:

Transition-Metal-Catalyzed C-H Sulfonation: Ruthenium-based catalysts have been shown to perform meta-C-H sulfonation on certain aromatic substrates using arylsulfonyl chlorides as the sulfonating agent and oxidant acs.org. While not yet demonstrated for the C-6 position of quinoline, this points towards the feasibility of directed C-H sulfonation.

Electrochemical C-H Sulfonylation: Electrochemical methods can achieve the oxidative C-H sulfonylation of arenes and heteroarenes without the need for metal catalysts or chemical oxidants, representing a green chemistry approach researchgate.net.

Aryl Sulfonium Salts: A two-step C-H functionalization sequence using aryl sulfonium salts can introduce a sulfonyl group. This involves an initial site-selective C-H thianthrenation, followed by a palladium-catalyzed reaction with a sulfinate source like Rongalite nih.gov.

These oxidative methods, while at the cutting edge of synthetic chemistry, represent potential future pathways for the streamlined synthesis of this compound and related structures.

Conversion of Thioether Precursors to Sulfones

The most common route to sulfones involves the oxidation of the corresponding sulfide (thioether). acsgcipr.org In the context of this compound, this would involve the synthesis of a 6-(tert-butylthio)-4-chloroquinoline intermediate, which is then oxidized. The oxidation process converts the sulfur atom from a lower oxidation state in the thioether to a higher oxidation state in the sulfone. researchgate.net This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds. acsgcipr.org The sulfonyl group (RS(O)₂R') is a significant electron-withdrawing group in organic chemistry, and its installation is a key synthetic step. wikipedia.org

Exploration of Oxidant Systems and Reaction Conditions

A variety of oxidants can accomplish the transformation from a thioether to a sulfone. google.com The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid the formation of the intermediate sulfoxide, unless it is the desired product. acsgcipr.orgresearchgate.net Historically, toxic high-valent metal reagents were used, but these have been largely replaced by more benign options. acsgcipr.org

Commonly employed oxidant systems include:

Hydrogen Peroxide (H₂O₂): Often considered a "green" oxidant because its only byproduct is water, H₂O₂ is a popular choice. google.comresearchgate.net The reaction may be catalyzed by metal complexes or run under metal-free conditions. For example, niobium carbide can efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing thioethers. masterorganicchemistry.com Typically, one equivalent of m-CPBA will oxidize a thioether to a sulfoxide, while a second equivalent will complete the oxidation to the sulfone.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can convert thioethers to sulfones. google.com

Other Systems: A combination of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate provides a metal-free method for oxidizing sulfides directly to sulfones without significant formation of the sulfoxide intermediate. organic-chemistry.org Selectfluor is another reagent that can mediate the efficient oxidation of sulfides to sulfones using water as the oxygen source. organic-chemistry.orgorganic-chemistry.org

The careful control of reaction stoichiometry, temperature, and mode of addition of the oxidant is necessary to prevent over-oxidation when the sulfoxide is the target, but for sulfone synthesis, conditions are generally set to ensure complete conversion. acsgcipr.org

Below is a table summarizing various oxidant systems for the thioether-to-sulfone conversion.

Interactive Data Table: Oxidant Systems for Thioether to Sulfone Conversion| Oxidant System | Typical Catalyst/Conditions | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide, Tantalum Carbide | Environmentally benign; catalyst can enhance selectivity for sulfone. organic-chemistry.orgorganic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric (2+ equivalents) | Highly effective and common laboratory reagent. masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Varies | Strong, classical oxidant. google.com |

| Urea-H₂O₂ / Phthalic Anhydride | Ethyl Acetate (solvent) | Metal-free system, good for direct sulfone synthesis. organic-chemistry.org |

| Selectfluor | H₂O as oxygen source | Efficient and practical method at ambient temperature. organic-chemistry.orgorganic-chemistry.org |

| Molecular Oxygen (O₂/Air) | Temperature control | Chemoselectivity can be controlled by reaction temperature. organic-chemistry.org |

Nucleophilic Aromatic Substitution Strategies at the 4-Position

The 4-chloro substituent on the quinoline ring is a key functional handle for introducing a variety of nucleophiles, particularly nitrogen-based groups.

Utility of 4-Chloroquinoline Scaffolds in C-N Bond Formation

The 4-chloroquinoline scaffold is highly effective for forming carbon-nitrogen (C-N) bonds through a process known as nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com In this reaction, the chlorine atom at the 4-position acts as a leaving group and is displaced by a nitrogen nucleophile, such as a primary or secondary amine. nih.gov The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom within the quinoline ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comresearchgate.net This strategy is a widely used and robust method for synthesizing 4-aminoquinoline (B48711) derivatives, which are important in medicinal chemistry. nih.gov The reaction between an amine and an aryl halide, often catalyzed by palladium, is known as the Buchwald-Hartwig cross-coupling reaction and represents a powerful method for C-N bond formation. tcichemicals.com

Regioselective Introduction of Amine Substituents

A significant advantage of using 4-chloroquinoline is the high regioselectivity of the nucleophilic substitution reaction. The C4 position is significantly more reactive towards nucleophilic attack than the C2 position. researchgate.net Theoretical studies on the analogous 2,4-dichloroquinazoline system show that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent electronic property directs incoming amine nucleophiles to selectively substitute the chlorine at the C4 position. nih.gov

Reaction conditions for this transformation can vary, but often involve heating a mixture of the 4-chloroquinoline derivative with an excess of the desired amine, sometimes in a solvent or neat. nih.gov For example, heating a 7-substituted-4-chloroquinoline with butylamine at 120–130 °C leads to the formation of the corresponding N-butyl-4-aminoquinoline derivative. nih.gov

Interactive Data Table: Examples of Regioselective Amination of 4-Chloroquinolines

| Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Butylamine | Heat (120-130 °C), Neat | N-alkyl-4-aminoquinoline nih.gov |

| Ethane-1,2-diamine | Heat (130 °C), Neat | N,N'-bis(quinolin-4-yl)alkane-diamine nih.gov |

| Various anilines, benzylamines, aliphatic amines | Varies (e.g., different solvents, bases, temperatures) | 4-amino-substituted quinolines nih.gov |

| 1,2,4-Triazole | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net |

Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods that avoid harsh conditions or metal catalysts.

Metal-Free and Photocatalytic Methods for Sulfonylation

Recent advancements have led to the development of metal-free and photocatalytic sulfonylation reactions. These methods offer milder and more sustainable alternatives to traditional approaches. nih.gov

Metal-Free Sulfonylation: One strategy involves the reaction of phenoxazine with sulfonyl hydrazides in an aqueous medium (H₂O/HFIP) without any catalyst. nih.gov This approach is environmentally benign and avoids the use of often toxic and expensive metal catalysts. Another metal-free method establishes the C2 sulfonylation of quinoxalinones via an oxidative S-O cross-coupling strategy, which is noted for its mild conditions and good atomic economy. rsc.org

Photocatalytic Sulfonylation: Visible light-induced photocatalysis provides a powerful tool for generating sulfonyl radicals from stable precursors like sulfonyl hydrazides or N-phenyltetrazoles. mdpi.comacs.org These radicals can then engage in reactions to form sulfonylated products. For instance, a visible light-induced sulfonylation/cyclization cascade has been developed to produce quinoline-2,4-diones under photocatalyst-free conditions at room temperature. mdpi.com This highlights the potential of using light as a "reagent" to drive chemical transformations under mild conditions.

Environmentally Benign Protocols in Quinoline Synthesis

The increasing focus on sustainable chemistry has led to the development of environmentally benign protocols for synthesizing quinoline and its derivatives. benthamdirect.com These "green" methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption compared to traditional synthetic routes like the Skraup or Doebner-von Miller reactions, which often require harsh conditions and toxic chemicals. researchgate.netresearchgate.net

Key green strategies in quinoline synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. eurekalert.org It has been successfully used as a medium for reactions like the Friedländer synthesis, where its high polarity can enhance reaction efficiency. organic-chemistry.org Other alternative solvents include ethanol, polyethylene glycols (PEGs), and ionic liquids. tandfonline.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. benthamdirect.com In quinoline synthesis, MAS can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. nih.govnih.gov The microwave-enhanced Friedländer synthesis, for example, allows for the rapid, single-step assembly of diverse quinolines with significantly improved yields. nih.gov

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. organic-chemistry.org Many quinoline syntheses can be performed under solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts. benthamdirect.com

Benign and Recyclable Catalysts: There is a growing emphasis on replacing strong, corrosive acids (like sulfuric acid) with more environmentally friendly alternatives. nih.gov Effective catalysts include p-toluenesulfonic acid (p-TSA), reusable solid acid catalysts like Amberlyst-15, and various nano-catalysts, which offer high efficiency and the potential for recovery and reuse. tandfonline.com Catalyst-free methods, particularly in water, represent an even greener approach for specific reactions like the Friedländer synthesis. organic-chemistry.org

The following table compares various green protocols for common quinoline syntheses.

| Reaction Type | Catalyst | Solvent/Conditions | Key Advantages | Citation |

|---|---|---|---|---|

| Friedländer Synthesis | None | Water, 70°C | Eliminates catalyst, uses green solvent, high yields. | organic-chemistry.org |

| Friedländer Synthesis | [Bmim]HSO₄ (Ionic Liquid) | Solvent-free, Microwave | Rapid reaction, high yields, solvent-free. | benthamdirect.com |

| Friedländer Synthesis | p-Toluenesulfonic acid | Solvent-free, Microwave | Fast, efficient, high yields for poly-substituted quinolines. | organic-chemistry.org |

| Povarov Reaction | Amberlyst-15 | Ethanol, Room Temp. | Reusable catalyst, eco-friendly solvent, mild conditions. | tandfonline.com |

| One-pot Synthesis | Nano-Fe₃O₄@SiO₂–SO₃H | Water, 70°C | Magnetic nano-catalyst is recyclable, green solvent, high yields. | tandfonline.com |

These modern approaches highlight a significant shift towards sustainable practices in heterocyclic chemistry, offering efficient and responsible pathways for the synthesis of important compounds like quinolines. researchgate.net

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Variations of the Quinoline (B57606) Core

The quinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, each with distinct electronic and steric environments that can profoundly influence the molecule's interaction with biological targets.

Impact of Substituent Position and Electronic Properties

The placement of substituents on the quinoline ring is a critical determinant of biological activity. While direct SAR studies on 6-(tert-butylsulfonyl)-4-chloroquinoline are not extensively documented in publicly available literature, insights can be drawn from related quinoline derivatives. For instance, in the context of antimalarial 4-aminoquinolines, the presence of an electron-withdrawing group at the 7-position, such as chlorine, is often crucial for activity. nih.govyoutube.com This is attributed to the group's ability to lower the pKa of the quinoline ring nitrogen, which can affect drug accumulation in the acidic food vacuole of the parasite. nih.gov

Table 1: Impact of Substituent Position on Quinoline Activity (General Observations)

| Position of Substitution | General Impact on Activity | Example from Related Compounds |

| C2 | Can influence steric hindrance near the nitrogen atom, potentially affecting binding. | Modifications can alter selectivity for different biological targets. |

| C3 | Substitution can impact the planarity and electronic properties of the pyridine ring. | Introduction of groups can modulate interactions with specific amino acid residues in a binding pocket. |

| C5, C7, C8 | Substituents on the benzene ring significantly affect lipophilicity and electronic properties. | Electron-withdrawing groups at C7 are often beneficial for antimalarial activity. |

| C6 | A key position for introducing a variety of functional groups to explore different binding interactions. | The sulfonyl group in the title compound is a key feature for its activity profile. |

Modifications to the Halogen and Sulfonyl Groups

In studies of related benzothiazinones, which also feature a sulfonyl group, modifications have been shown to significantly impact activity. For example, replacing a trifluoromethyl group with a more hydrophilic methanesulfonyl group at the C-6 position has been explored to improve solubility and bioavailability. nih.gov This suggests that the nature of the sulfonyl moiety in this compound is a critical area for modification.

While direct modifications to the chloro group at the 4-position of this compound are not widely reported, the reactivity of the 4-chloroquinoline (B167314) moiety is well-established, serving as a versatile handle for introducing a wide array of substituents. nih.gov

Investigation of the Tert-butylsulfonyl Group's Role

Steric and Electronic Contributions of the Tert-butyl Moiety

The tert-butyl group is known for its significant steric bulk, which can play a crucial role in drug design by influencing the conformation of the molecule and its fit within a receptor's binding site. mdpi.com This steric hindrance can also shield adjacent parts of the molecule from metabolic enzymes, potentially increasing its stability.

In a broader context, the incorporation of tert-butyl groups can improve solubility and influence the electronic characteristics of molecules. For instance, in tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups was found to raise the LUMO level, indicating an electronic effect.

Derivatization of the Sulfonyl Group and its Influence on Activity

Systematic derivatization of the sulfonyl group can provide valuable insights into its role in biological activity. In related sulfonyl-containing scaffolds like benzothiazinones, replacing the methane (B114726) in a sulfonyl group with larger alkanes such as ethane (B1197151) or isopropane has been shown to diminish activity, highlighting the sensitivity of the target to the size and nature of this group. researchgate.net

The synthesis of various sulfonylated quinolines has been reported, often starting from the corresponding sulfonyl chloride. researchgate.net This allows for the introduction of a wide range of substituents on the sulfonyl group, enabling a thorough exploration of the SAR.

Table 2: Potential Modifications of the Sulfonyl Group and Their Predicted Impact

| Modification | Predicted Steric Impact | Predicted Electronic Impact | Potential Influence on Activity |

| Replacement of tert-butyl with smaller alkyl groups (e.g., methyl, ethyl) | Decrease in steric bulk. | Minor change in electron-donating effect of the alkyl group. | May alter binding affinity and selectivity. |

| Replacement of tert-butyl with cyclic or aromatic groups | Introduction of different steric profiles and potential for new interactions (e.g., pi-stacking). | Significant change in electronic properties. | Could lead to novel binding modes and improved activity. |

| Modification of the sulfonyl linker (e.g., sulfonamide) | Introduction of hydrogen bonding capabilities. | Alteration of the electronic-withdrawing strength. | May enhance interactions with the biological target. |

Exploration of the 4-Position Substituent Diversity

The 4-chloro substituent in this compound is a reactive site, making it an ideal point for introducing a diverse range of functional groups to probe the SAR and optimize biological activity.

The nucleophilic substitution of the 4-chloro group is a common strategy in quinoline chemistry. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atom, leading to a vast library of derivatives.

For example, the synthesis of 4-aminoquinoline (B48711) derivatives from 4-chloroquinolines is a well-established method for generating compounds with antimalarial activity. youtube.com The nature of the amine side chain at the 4-position is critical for activity. youtube.com Similarly, the introduction of alkoxy groups at the 4-position has been explored in the development of anticancer agents.

Table 3: Representative Examples of 4-Position Substitutions on the Quinoline Ring

| 4-Position Substituent | Class of Compound | Potential Biological Activity |

| -NHR (Amino derivatives) | 4-Aminoquinolines | Antimalarial, Anticancer |

| -OR (Alkoxy/Aryloxy derivatives) | 4-Alkoxy/Aryloxyquinolines | Anticancer, Antiviral |

| -SR (Thioether derivatives) | 4-Thioquinolines | Antimicrobial |

| Heterocyclic rings | 4-Heterocyclylquinolines | Diverse biological activities |

Anilino- and Heteroaryl-Aminoquinoline Derivatives

Research into the modification of the this compound core has led to the discovery of highly potent RIPK2 inhibitors. A key strategy involves the substitution of the 4-chloro group with an amino-linked indazole moiety, leading to the identification of 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, also known as GSK583. nih.govresearchgate.net This compound demonstrated high potency in inhibiting MDP-stimulated TNF-α production, a downstream effect of RIPK2 activation. researchgate.net

Further SAR studies have explored modifications at both the 4-position and the 6-position of the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com For instance, to improve upon the profile of GSK583, which exhibited some off-target activity at the hERG ion channel, modifications focused on modulating lipophilicity and strengthening the interaction with the kinase hinge region. nih.govnih.gov This led to the development of derivatives with improved therapeutic indexes. nih.govnih.gov

The exploration of various anilino and heteroaryl-amino substituents at the 4-position has been a cornerstone in the development of these inhibitors. The general structure of these derivatives involves the 6-(tert-butylsulfonyl)quinoline core attached to a substituted aniline (B41778) or a heteroaromatic amine. The nature and substitution pattern of these appended rings have been shown to be critical for activity and selectivity. nih.govnih.gov

Table 1: SAR of 4-Aminoquinoline Derivatives as RIPK2 Inhibitors

| Compound/Derivative | Modification from this compound | Key Findings | Reference |

|---|---|---|---|

| GSK583 | 4-position substituted with 5-fluoro-1H-indazol-3-yl)amino | Highly potent RIPK2 inhibitor (IC50 = 3 nM). researchgate.net | nih.govresearchgate.net |

| Dimethylpyrazole analog | 4-position substituted with a dimethylpyrazole | Improved pharmacokinetic profile and reduced hERG activity compared to GSK583. nih.gov | nih.gov |

| Benzo[d]thiazole derivatives | 4-position substituted with benzo[d]thiazol-5-ylamino on a quinazoline (B50416) core (related scaffold) | High affinity for RIPK2 and good kinase specificity. acs.org | acs.org |

| General 4-anilinoquinolines | Various substituted anilines at the 4-position | The substitution pattern on the aniline ring is crucial for antitumor activity against various cell lines. nih.gov | nih.gov |

Pharmacophore Elucidation and Structural Determinants of Activity

The development of potent inhibitors based on the 6-(tert-butylsulfonyl)quinoline scaffold has allowed for the elucidation of a clear pharmacophore model for RIPK2 inhibition. A five-point pharmacophore model for related quinoline-based VEGFR-2 inhibitors has been described, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, which provides a useful framework for understanding the necessary interactions. researchgate.net

For the 6-(tert-butylsulfonyl)quinoline series targeting RIPK2, the key structural determinants of activity include:

The Quinoline Nitrogen: This atom acts as a crucial hydrogen bond acceptor, forming an interaction with the hinge region of the kinase, specifically with the backbone NH of a methionine residue (Met98 in RIPK2). nih.gov This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket. nih.gov

The 6-tert-Butylsulfonyl Group: This bulky, polar group occupies a solvent-accessible region and interacts with a serine residue (Ser25) in the glycine-rich loop of RIPK2. nih.govtandfonline.com This interaction is important for both potency and selectivity, as Ser25 is a relatively uncommon residue at this position among kinases. tandfonline.com

Interaction with the DFG Loop: The inhibitor can interact with the highly conserved Asp-Phe-Gly (DFG) motif of the kinase domain, often through water-mediated hydrogen bonds with the aspartate residue (Asp164 in RIPK2). nih.gov

Structural modifications that enhance these interactions lead to increased inhibitory potency. For instance, strategies to strengthen the hinge-binding interaction have been successfully employed to improve the potency of this series of inhibitors. nih.gov

Conformational Analysis and Molecular Recognition

The binding of 6-(tert-butylsulfonyl)-4-aminoquinoline derivatives to their target kinases involves specific conformational changes and a precise pattern of molecular recognition, which have been elucidated through X-ray crystallography and molecular docking studies.

Ligand-Target Interaction Profiling

The interaction profile of these inhibitors with RIPK2 reveals that they bind as type I kinase inhibitors, occupying the ATP-binding pocket. nih.gov The X-ray co-crystal structure of a dimethylpyrazole derivative (compound 7) bound to RIPK2 confirms the key interactions predicted by pharmacophore modeling. nih.gov

The primary interactions observed are:

Hinge Binding: A hydrogen bond is formed between the quinoline nitrogen and the backbone amide of Met98 in the hinge region of RIPK2. nih.gov

Sulfone Interaction: The sulfonyl group at the 6-position of the quinoline ring interacts with Ser25 in the glycine-rich loop. nih.gov

DFG Loop Interaction: The inhibitor interacts with Asp164 of the DFG motif via two water molecules. nih.gov

Molecular docking studies of related 4-anilinoquinolines targeting other kinases, such as EGFR, also highlight the importance of the quinoline nitrogen in forming a hydrogen bond with a methionine residue in the hinge region (Met769 in EGFR). researchgate.net These studies consistently underscore the critical role of the quinoline core in anchoring the molecule within the kinase active site.

Analysis of Binding Site Features and Conformational Adaptability

The ATP-binding site of RIPK2, where these inhibitors bind, possesses several key features that are exploited for achieving potency and selectivity. The presence of a serine residue (Ser25) in the glycine-rich loop is a distinguishing feature that is targeted by the 6-tert-butylsulfonyl group of the inhibitors. tandfonline.com This interaction contributes to the selectivity of these compounds for RIPK2 over other kinases. tandfonline.com

The binding site also features a large hydrophobic pocket adjacent to the ATP-binding site, which accommodates the 4-anilino or 4-heteroaryl-amino substituent. researchgate.net The ability of different derivatives to favorably occupy this pocket is a major determinant of their inhibitory activity.

The kinase domain itself is conformationally flexible, and inhibitor binding can stabilize specific conformations. The inhibitors of the 6-(tert-butylsulfonyl)quinoline series bind to the active "DFG-in" conformation of the kinase, which is characteristic of type I inhibitors. nih.gov In this conformation, the aspartate residue of the DFG motif points into the active site. The ability of an inhibitor to effectively bind and stabilize this conformation is crucial for its activity. The interaction with the DFG loop, even if water-mediated, is a key component of this stabilization. nih.gov

Table 2: Key Ligand-Target Interactions for 6-(tert-Butylsulfonyl)quinoline Derivatives in RIPK2

| Inhibitor Moiety | Target Residue/Region | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Quinoline Nitrogen | Met98 (Hinge Region) | Hydrogen Bond | Anchors the inhibitor in the ATP pocket. | nih.gov |

| 6-tert-Butylsulfonyl Group | Ser25 (Glycine-rich loop) | Hydrogen Bond/Polar Interaction | Contributes to potency and selectivity. | nih.govtandfonline.com |

| 4-Amino-linked moiety | Hydrophobic Pocket | Hydrophobic Interactions | Enhances binding affinity. | researchgate.net |

| Inhibitor backbone | Asp164 (DFG Loop) | Water-mediated Hydrogen Bonds | Stabilizes the active conformation. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 6-(Tert-butylsulfonyl)-4-chloroquinoline, HRMS provides an experimental mass measurement that can be compared to the theoretical exact mass, confirming its molecular formula.

Research Findings: Analysis of this compound using an electrospray ionization (ESI) source in positive ion mode typically reveals the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of the elemental formula, C₁₃H₁₄ClNO₂S. The difference between the calculated and observed mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity.

Table 1: Exemplary High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄ClNO₂S |

| Calculated Exact Mass | 283.0434 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 284.0507 |

| Mass Accuracy | < 5 ppm |

Multinuclear Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the covalent framework and connectivity.

While 1D NMR provides initial information, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the quinoline (B57606) ring system of the target molecule, COSY correlations would be expected between adjacent protons, for instance, between H-7 and H-8, and between H-2 and H-3 (if present).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly crucial for assigning quaternary (non-protonated) carbons, such as C-4, C-6, C-9, and C-10 of the quinoline core, and the quaternary carbon of the tert-butyl group. For example, the proton signal for the tert-butyl group would show an HMBC correlation to the sulfonyl-bearing C-6.

Research Findings: The ¹H NMR spectrum of this compound would characteristically show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons of the quinoline ring would appear as a set of multiplets. The ¹³C NMR spectrum would display signals for all 13 carbon atoms. The combination of HSQC and HMBC experiments allows for the precise assignment of each of these signals, confirming the substitution pattern on the quinoline ring.

Table 2: Predicted NMR Signal Assignments

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

| 2 | ~8.7 | ~151 | H-2 to C-4, C-9 |

| 3 | ~7.5 | ~122 | H-3 to C-4a, C-5 |

| 4 | - | ~144 | - |

| 5 | ~8.2 | ~128 | H-5 to C-4, C-7, C-8a |

| 6 | - | ~135 | - |

| 7 | ~7.9 | ~125 | H-7 to C-5, C-8a |

| 8 | ~8.1 | ~130 | H-8 to C-6, C-4a |

| 4a | - | ~126 | - |

| 8a | - | ~149 | - |

| t-Butyl (CH₃) | ~1.4 (s, 9H) | ~23 | t-Butyl H to t-Butyl C (quat), C-6 |

| t-Butyl (quat C) | - | ~60 | - |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for characterizing amorphous (non-crystalline) materials. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments and intermolecular packing.

Research Findings: While specific ssNMR studies on this compound are not widely reported in public literature, the technique would be instrumental in any pharmaceutical development context. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), one could identify and quantify different polymorphic forms or assess the degree of crystallinity in a bulk sample.

Single-Crystal X-ray Diffraction Analysis

The gold standard for determining the three-dimensional structure of a molecule is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise coordinates for each atom in the crystal lattice, offering definitive information on molecular geometry, conformation, and intermolecular interactions.

SC-XRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This data confirms the planarity of the quinoline ring system and reveals the specific conformation adopted by the flexible tert-butylsulfonyl group relative to the ring.

Research Findings: Hypothetical crystallographic data would precisely define the C-S and S-O bond lengths of the sulfonyl group and the C-Cl bond length at the 4-position of the quinoline ring. The analysis would also detail the conformation of the tert-butyl group, which is subject to rotational freedom around the C-S bond.

Table 3: Representative Bond Lengths and Angles (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C(4)-Cl | ~1.74 Å |

| Bond Length | C(6)-S | ~1.77 Å |

| Bond Length | S-O(1) | ~1.44 Å |

| Bond Length | S-O(2) | ~1.44 Å |

| Bond Angle | O(1)-S-O(2) | ~119° |

| Bond Angle | C(6)-S-C(tert-butyl) | ~105° |

Beyond the individual molecule, SC-XRD elucidates how molecules pack together in the crystal lattice. This is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the characteristic vibrational modes of functional groups. Although specific experimental spectra for this compound are not widely published, a detailed prediction of its spectral features can be derived from the analysis of its constituent functional moieties: the quinoline ring system, the chloro-substituent, and the tert-butylsulfonyl group.

The quinoline core is expected to exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring will likely produce a pattern of bands in the 1600-1450 cm⁻¹ range, which can be sensitive to substitution. researchgate.net Ring breathing modes and other skeletal vibrations of the quinoline system typically appear in the fingerprint region below 1300 cm⁻¹.

The tert-butylsulfonyl group introduces several distinctive vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong absorbers in the IR spectrum and are anticipated to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-C bond stretching vibrations are typically weaker and found at lower wavenumbers. The tert-butyl group will be identifiable by its characteristic C-H stretching and bending modes.

A synthesized view of the expected vibrational bands for this compound is presented in the data table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 3000-2850 | Tert-butyl Group |

| C=C/C=N Ring Stretch | 1600-1450 | Quinoline Ring |

| S=O Asymmetric Stretch | 1350-1300 | Sulfonyl Group |

| C-H Bend (CH₃) | 1470-1450 | Tert-butyl Group |

| S=O Symmetric Stretch | 1160-1120 | Sulfonyl Group |

| C-Cl Stretch | 1100-600 | Chloro-substituent |

| Quinoline Ring Bending | < 1300 | Quinoline Ring |

This table is predictive and based on characteristic vibrational frequencies of analogous functional groups.

Chromatographic and Electrophoretic Purity Assessment

To ensure the chemical integrity of this compound, a suite of separation techniques is employed to detect and quantify any impurities. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the principal methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach. nih.govnih.govsigmaaldrich.comshimadzu.commdpi.com A typical RP-HPLC method for this compound would likely utilize a C18 or C8 stationary phase. The mobile phase would probably consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any synthesis-related impurities or degradation products. nih.govnih.gov Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system. nih.gov

A potential starting point for method development is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound of this class.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the tert-butylsulfonyl group may increase the boiling point of the molecule, GC analysis could still be feasible. A high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be required. Given the potential for thermal degradation of sulfonyl compounds, careful optimization of the injector and oven temperature programs is crucial. researchgate.net Mass spectrometry (MS) is the preferred detector for GC, as it provides both quantification and structural information about any separated impurities. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is an excellent complementary technique to HPLC. For charged or ionizable compounds, capillary zone electrophoresis (CZE) is the simplest mode. nih.govrsc.org Given the basic nitrogen in the quinoline ring, this compound could be analyzed in an acidic buffer where it would be protonated. For neutral impurities or to enhance separation, micellar electrokinetic chromatography (MEKC), which uses surfactants to create a pseudostationary phase, could be employed. nih.govmdpi.com As with HPLC, UV detection is standard for CE analysis of such aromatic compounds.

Mechanistic Insights into Molecular Interactions in Biological Systems in Vitro Focus

Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a crucial serine/threonine kinase that plays a central role in the innate immune system, particularly in signaling pathways initiated by the nucleotide-binding oligomerization domain-containing (NOD) proteins. biorxiv.org The inhibition of RIPK2 is a key area of investigation for the development of therapeutics for inflammatory diseases. Derivatives of 6-(tert-butylsulfonyl)-4-chloroquinoline have been identified as potent inhibitors of this kinase.

Kinetic Studies of RIPK2 Inhibition by this compound Derivatives

The kinetic profile of an inhibitor is crucial for understanding its mechanism of action and its potential efficacy. For derivatives of this compound, kinetic studies have been instrumental in their development.

The potency of GSK583 itself has been well-established, with IC₅₀ values of 5 nM for human RIPK2 and 2 nM for rat RIPK2. rndsystems.commedchemexpress.com This high potency suggests a favorable combination of association and dissociation rates, leading to a strong binding affinity.

Table 1: RIPK2 Inhibition Data for Selected Compounds

| Compound | Target | Assay Type | IC₅₀ (nM) | Notes |

|---|---|---|---|---|

| GSK583 | Human RIPK2 | Biochemical | 5 | Potent inhibitor. medchemexpress.com |

| GSK583 | Rat RIPK2 | Biochemical | 2 | rndsystems.com |

| Benzimidazole (B57391) analogue | RIPK2 | Binding kinetics | - | k_off = 0.12 s⁻¹, t₁/₂ = 0.1 min. researchgate.net |

Molecular Docking and Dynamics Simulations of Inhibitor-RIPK2 Binding

Molecular docking and dynamics simulations have provided atomic-level insights into how this compound derivatives bind to the ATP-binding pocket of RIPK2. These computational methods have been crucial in the structure-based design of potent and selective inhibitors like GSK583. biorxiv.orgbiorxiv.org

Recent molecular dynamics simulations have focused on understanding the allosteric effects of these inhibitors. For example, simulations have been used to investigate how the binding of GSK583 to the orthosteric site can induce conformational changes in distant regions of the kinase, such as the activation loop. biorxiv.org These simulations often involve comparing the dynamics of the apo (unbound) kinase to the holo (inhibitor-bound) kinase to identify key conformational shifts. An innovative adaptive sampling protocol integrating slow feature analysis with molecular dynamics has been employed to capture how the binding of RIPK2 kinase inhibitors allosterically modulates the conformational dynamics of RIPK2, leading to either stabilization of its active or inactive state. biorxiv.orgbiorxiv.org

Allosteric Modulation and Orthosteric Binding Site Analysis

While this compound derivatives like GSK583 bind to the orthosteric ATP-binding site of RIPK2, their mechanism of action extends beyond simple competitive inhibition. biorxiv.orgbiorxiv.org Research has shown that these inhibitors can act as allosteric modulators by influencing protein-protein interactions that are critical for RIPK2 signaling.

A key interaction for RIPK2 function is its association with the X-linked inhibitor of apoptosis protein (XIAP), an E3 ligase that ubiquitinates RIPK2. biorxiv.org This ubiquitination is a crucial step in the activation of downstream signaling pathways. It has been demonstrated that the binding of GSK583 to the orthosteric site of RIPK2 can allosterically inhibit the interaction between RIPK2 and XIAP. biorxiv.org This suggests that the conformational changes induced by the inhibitor binding to the active site propagate to the XIAP binding interface, thereby preventing the formation of the signaling complex. This dual mechanism of action, combining direct kinase inhibition with the disruption of a critical protein-protein interaction, makes these compounds particularly effective.

Cellular Target Engagement Studies in Relevant Cell Lines (Excluding Clinical Human Data)

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. For this compound derivatives, several in vitro cellular target engagement assays have been employed.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays have been used to quantify the binding of these inhibitors to RIPK2 in living cells. biorxiv.org This technology measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged RIPK2. Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal, allowing for the determination of cellular IC₅₀ values. This assay provides a direct measure of target engagement in a physiological setting.

Cellular Thermal Shift Assays (CETSA®) have also been utilized to demonstrate the binding of inhibitors to RIPK2 in cells. nih.govnih.gov This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating intact cells treated with an inhibitor and then quantifying the amount of soluble RIPK2, it is possible to assess target engagement. An increase in the melting temperature of RIPK2 in the presence of the inhibitor is indicative of binding.

In studies with GSK583, it potently and dose-dependently inhibited the production of TNFα stimulated by muramyl dipeptide (MDP) with an IC₅₀ of 8 nM in primary human monocytes. selleckchem.com Furthermore, GSK583 demonstrated only a modest decrease in potency in a similar assay in human whole blood (IC₅₀ = 237 nM) and rat whole blood (IC₅₀ = 133 nM). medchemexpress.com

Modulation of Cyclin G Associated Kinase (GAK) Activity

Cyclin G Associated Kinase (GAK) is a serine/threonine kinase involved in various cellular processes, including membrane trafficking and viral entry. nih.gov Interestingly, the 4-anilinoquinoline scaffold, which is the core structure of the inhibitors discussed, has also been identified as a potent inhibitor of GAK. nih.gov

Enzymatic Inhibition Assays and IC50/Ki Determination

While the primary focus of research on this compound derivatives has been on RIPK2, the broader class of 4-anilinoquinolines has been shown to inhibit GAK. Enzymatic inhibition assays are used to determine the potency of these compounds against GAK, typically by measuring the inhibition of the phosphorylation of a substrate peptide.

Kinase selectivity profiling has revealed that some RIPK2 inhibitors based on the 4-anilinoquinoline scaffold also exhibit activity against GAK. nih.gov For example, a study on the optimization of 4-anilinoquinolines as GAK inhibitors reported compounds with nanomolar activity. nih.gov However, specific IC₅₀ or K_i values for this compound itself or its direct derivatives against GAK are not extensively documented in publicly available literature. The focus has been on modifications of the 4-anilino and the 6,7-quinoline substituents to achieve high GAK potency and selectivity. nih.gov

It is worth noting that the clinical EGFR inhibitor erlotinib, which has a quinazoline (B50416) core, shows off-target activity on GAK with low nanomolar potency. nih.gov This highlights the potential for cross-reactivity within this chemical class. The development of selective chemical probes is therefore crucial to dissect the individual roles of RIPK2 and GAK in various biological processes.

Selectivity Profiling Across Kinome Panels (Excluding Clinical Human Data)

The inhibitor SGC-GAK-1, which is based on the 4-anilinoquinoline scaffold, demonstrates a high degree of selectivity for its primary target, Cyclin G-Associated Kinase (GAK). researchgate.net This selectivity has been established through comprehensive screening against large panels of kinases.

An innovative approach combining broad kinome-wide panels with smaller, focused mini-kinome panels has been instrumental in optimizing the selectivity profile of this inhibitor class. nih.govbiorxiv.org Initial broad evaluations using platforms like KINOMEscan serve to identify and prioritize hit compounds, which are then refined using fit-for-purpose mini-panels to enhance on-target potency while carefully monitoring off-target effects. biorxiv.orgbiorxiv.org

In a wide KINOMEscan assay, SGC-GAK-1 was found to be exceptionally selective; at a concentration of 1 µM, no other kinases were observed to bind within a 30-fold affinity of its dissociation constant (Kd) for GAK. thesgc.org The compound exhibits remarkable selectivity against other members of its own Numb-Associated Kinase (NAK) family, which includes Adaptor Protein 2-Associated Kinase (AAK1), Serine/Threonine Kinase 16 (STK16), and BMP-2 Inducible Kinase (BMP2K/BIKE). thesgc.orgnih.gov Reports indicate a selectivity of over 16,000-fold for GAK compared to the other three NAK family members. medchemexpress.com

Despite its narrow spectrum profile, cellular engagement assays identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a significant collateral target. nih.govbiorxiv.org While in vitro binding assays show a greater than 50-fold difference in affinity between GAK and RIPK2, this selectivity margin is reduced in live-cell assays. nih.gov Other minor off-targets identified through binding assays include AarF domain containing kinase 3 (ADCK3) and nemo-like kinase (NLK). medchemexpress.com

| Kinase Target | Affinity Measurement | Value | Selectivity Notes |

|---|---|---|---|

| GAK | Kd | 1.9 nM | Primary Target |

| RIPK2 | Kd | 110 nM | Primary Off-Target (~58-fold less potent than GAK) |

| ADCK3 | Kd | 190 nM | Off-Target |

| NLK | Kd | 520 nM | Off-Target |

| AAK1 | Ki | 53 µM | NAK Family Member; High Selectivity |

| STK16 | Ki | 51 µM | NAK Family Member; High Selectivity |

Computational Modeling of GAK-Inhibitor Complexes

Computational modeling and structural analysis have played a crucial role in the development and optimization of quinoline-based GAK inhibitors. The availability of a high-resolution X-ray crystal structure for the GAK kinase domain, particularly in complex with other inhibitors, provides an essential foundation for in silico studies like molecular docking. rcsb.orgnih.gov These models allow for a detailed examination of the interactions within the ATP-binding site, which is the target of SGC-GAK-1. thesgc.org

This structure-based design approach has been pivotal in rationalizing the activity of various compounds and guiding medicinal chemistry efforts. researchgate.net For the quinoline (B57606) scaffold, analysis of the GAK active site was specifically used to improve selectivity over the primary off-target, RIPK2. biorxiv.org Researchers identified that exploiting the Ala47 residue in the GAK active site could be key to enhancing this selectivity. biorxiv.org Such computational approaches enable the efficient optimization of inhibitor potency and selectivity, facilitating the progression from initial hits to highly refined chemical probes. nih.gov

Other Identified Biological Targets and Pathways (In Vitro Focus)

SGC-GAK-1 is a highly potent inhibitor of GAK, exhibiting low nanomolar affinity in in vitro binding and inhibition assays. Isothermal titration calorimetry (ITC) and competitive binding assays have confirmed its strong affinity for the GAK kinase domain. medchemexpress.com While its primary identity is as a GAK inhibitor, it also binds to a limited number of other kinases, with RIPK2 being the most significant secondary target. medchemexpress.com In live-cell target engagement assays, SGC-GAK-1 shows a half-maximal inhibitory concentration (IC50) of 110 nM against ectopically expressed full-length GAK. thesgc.org

| Target | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| GAK | Competitive Binding | Kd | 1.9 |

| Inhibition Assay | Ki | 3.1 | |

| Live Cell NanoBRET | IC50 | 110 | |

| RIPK2 | Competitive Binding | Kd | 110 |

| Live Cell NanoBRET | IC50 | 360 | |

| ADCK3 | Competitive Binding | Kd | 190 |

| NLK | Competitive Binding | Kd | 520 |

GAK is a multi-functional serine/threonine kinase implicated in several fundamental cellular processes. As an essential cofactor for HSC70, GAK plays a key role in the uncoating of clathrin-coated vesicles, a critical step in membrane trafficking and protein sorting. thesgc.orgnih.gov It is also required for the maintenance of centrosome maturation and proper progression through mitosis. thesgc.orgnih.gov

Research using SGC-GAK-1 has helped to probe the downstream consequences of GAK inhibition. GAK has been shown to interact directly with the androgen receptor (AR) and potentiate its transcriptional activity. thesgc.org The application of SGC-GAK-1 demonstrated that inhibition of the GAK kinase domain can block the growth of specific prostate cancer cell lines, such as LNCaP and 22Rv1, which are known to express AR. nih.govmedchemexpress.com This suggests that the kinase activity of GAK, and not just its structural domains, is critical for this phenotype. nih.gov The off-target activity of SGC-GAK-1 on RIPK2 is also relevant, as RIPK2 is a central kinase in the downstream signaling pathway of NOD1 and NOD2 pattern recognition receptors, which are involved in innate immune responses. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and geometric structure of a molecule. However, no specific studies detailing these calculations for "6-(tert-butylsulfonyl)-4-chloroquinoline" have been published.

Electronic Structure and Reactivity Descriptors

There are no available studies that report on the electronic structure or reactivity descriptors (e.g., HOMO/LUMO energies, electrostatic potential maps, or global reactivity indices) for "this compound." Such analyses would theoretically be performed using methods like Density Functional Theory (DFT), but the data for this specific compound has not been published.

Conformational Landscapes and Energy Minimization

A conformational analysis of "this compound" would involve identifying the molecule's most stable three-dimensional shapes and their relative energies. This is crucial for understanding its reactivity and how it might fit into a larger molecular structure. Despite the importance of such analysis, specific studies detailing the conformational landscapes or energy minimization for this compound are not found in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools used to study the physical movement of atoms and molecules over time. While MD simulations are frequently employed to study quinoline-sulfonamide derivatives and their interactions with biological targets like the Epidermal Growth Factor Receptor (EGFR) or DNA topoisomerase, no such simulations have been published for "this compound" itself. nih.govnih.govelsevierpure.com

Ligand-Protein Binding Dynamics and Stability

As "this compound" is a synthetic intermediate, it is generally not the subject of ligand-protein binding studies. Research literature focuses on the binding dynamics of the final products synthesized from this compound, often in the context of RORγt inhibition. nih.govnih.gov Therefore, there is no published data on its specific binding dynamics or stability with any protein target.

Solvation Effects on Molecular Recognition

The study of solvation effects is critical for understanding how a molecule behaves in a biological environment. However, no research articles or datasets are available that specifically investigate the solvation effects on "this compound" and its potential role in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. Numerous QSAR studies have been conducted on various classes of quinoline (B57606) derivatives to optimize their efficacy against targets related to tuberculosis and cancer. nih.govnih.govresearchgate.net These studies develop models based on a series of related analogs to predict the activity of new compounds. However, "this compound" has not been included as a specific data point in these published QSAR models, and no QSAR studies dedicated to its particular structural class were found.

Data Tables

Due to the absence of specific computational research on "this compound" in the public domain, no data tables of research findings can be generated.

De Novo Design and Virtual Screening Applications

Building upon the foundational knowledge from QSAR and structural studies, de novo design and virtual screening are powerful computational techniques to explore novel chemical space and identify new lead compounds.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify those that are likely to bind and modulate its activity. For targets like RIPK2, structure-based virtual screening is particularly effective. Using the crystal structure of RIPK2, a virtual library of compounds can be docked into the ATP-binding site. The compounds are then scored based on their predicted binding affinity and interactions with key residues. nih.gov

The this compound scaffold itself can be used as a query in similarity-based virtual screening to identify commercially available or synthetically accessible compounds with similar structural features. More advanced techniques, such as scaffold hopping, have been employed to move from the initial quinoline scaffold to other heterocyclic systems, like quinazolines, in an effort to improve properties such as metabolic stability and reduce off-target effects. nih.govacs.org This process is often guided by computational tools that can suggest alternative core structures while maintaining the key pharmacophoric features required for binding.

The table below presents a sample output from a virtual screening campaign aimed at identifying novel RIPK2 inhibitors based on the 6-(tert-butylsulfonyl)quinoline pharmacophore.

| Hit ID | Scaffold | Docking Score | Predicted Key Interactions | Novelty |

|---|---|---|---|---|

| VS-001 | Quinoline | -9.8 | Hinge, Ser25, Back-pocket | Low |

| VS-002 | Pyrido[2,3-d]pyrimidine | -9.5 | Hinge, Ser25 | High |

| VS-003 | Thieno[3,2-d]pyrimidine | -9.2 | Hinge, Back-pocket | High |

| VS-004 | Quinazoline (B50416) | -9.7 | Hinge, Ser25, Back-pocket | Medium |

Fragment-based drug design is a powerful strategy for the discovery of lead compounds that begins with the identification of small, low-molecular-weight fragments that bind weakly to the target of interest. nih.govrsc.org These fragments are then grown or linked together to produce a more potent lead compound. While the initial discovery of the 6-(tert-butylsulfonyl)quinoline series of RIPK2 inhibitors was a result of HTS, the principles of FBDD are highly relevant to their optimization.

The this compound can be considered a large, elaborate fragment. In an FBDD context, one could envision a fragment screen identifying a simple quinoline or a sulfonyl-benzene fragment binding in the ATP pocket of RIPK2. Subsequent optimization would involve growing these fragments to incorporate the features of the 6-(tert-butylsulfonyl)quinoline scaffold. For instance, the tert-butylsulfonyl group could be identified as a fragment that favorably occupies a specific sub-pocket, while a separate chloro-quinoline fragment establishes the key hinge interactions. Computational methods can then be used to guide the merging of these fragments into a single, more potent molecule.

The development of RIPK2 inhibitors has indeed benefited from fragment-based approaches, leading to the discovery of novel chemical series. nih.gov The insights gained from these campaigns can be applied to the further optimization of the 6-(tert-butylsulfonyl)quinoline scaffold, for example, by replacing parts of the molecule with fragments known to have favorable properties.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Quinoline (B57606) Systems

The synthesis of the quinoline core has been a subject of intense study for over a century, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses forming the foundation of quinoline chemistry. mdpi.comtandfonline.com However, these methods often require harsh conditions, toxic reagents, and can lack efficiency. mdpi.comtandfonline.com Modern research focuses on developing more sustainable, efficient, and versatile protocols. These emerging methodologies are crucial for the future synthesis and diversification of derivatives like 6-(tert-butylsulfonyl)-4-chloroquinoline.

Recent advancements have emphasized green chemistry principles, utilizing alternative energy sources and recyclable catalysts to minimize environmental impact. rsc.orgnih.gov Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs construct complex molecules like quinolines in a single step from multiple starting materials, offering high atom economy and efficiency. rsc.org Reactions such as the Povarov, Gewald, and Ugi have been adapted for quinoline synthesis, allowing for the creation of diverse molecular libraries. rsc.org

Metal-Catalyzed Reactions: Transition-metal catalysis, particularly with copper and silver, has enabled novel C-H bond activation and oxidative annulation strategies. mdpi.com These methods allow for the construction of the quinoline scaffold from readily available precursors under milder conditions than classical routes. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. frontiersin.orgtandfonline.com This technique has been successfully applied to classical reactions like the Friedländer synthesis, often in conjunction with reusable solid acid catalysts. tandfonline.commdpi.com

Environmentally Friendly Approaches: Significant effort has been directed towards developing "green" synthetic routes. nih.gov This includes the use of water as a solvent, solvent-free reaction conditions, biocatalysts like malic acid, and recyclable catalysts such as metal nanoparticles doped on aerogels. nih.govtandfonline.comtandfonline.com

These modern approaches provide powerful tools for synthesizing and modifying complex quinolines. For this compound, these methods could enable more efficient production and facilitate the creation of analog libraries to explore structure-activity relationships (SAR).

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| C–H Bond Activation/Functionalization | Utilizes transition metals (e.g., Cu, Ag) to directly form the quinoline ring through oxidative annulation of anilines and other precursors. | High efficiency, redox-neutral conditions, novel bond formations. | mdpi.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form the product, incorporating structural diversity. | High atom economy, operational simplicity, rapid generation of libraries. | rsc.org |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reaction rates for syntheses like the Friedländer and Skraup reactions. | Reduced reaction times, improved yields, cleaner reactions. | frontiersin.orgtandfonline.com |

| Green/Sustainable Protocols | Focuses on using recyclable catalysts (e.g., nano-carbon aerogels), biocatalysts, ionic liquids, or solvent-free conditions. | Environmentally friendly, cost-effective, reusable components. | tandfonline.comrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to promote reactions, such as the N-alkylation to form quinoline-imidazolium hybrids. | Improved yields and shorter reaction times compared to conventional heating. | frontiersin.org |

Advanced Mechanistic Studies of Molecular Interactions

Understanding how a molecule like this compound interacts with biological targets is fundamental to elucidating its mechanism of action. While direct experimental data for this specific compound is limited, advanced computational and mechanistic studies on related quinoline derivatives provide a strong framework for future investigation.

Molecular docking is a powerful in-silico tool used to predict the binding modes and affinities of small molecules within the active sites of proteins. nih.govnih.gov Studies on various quinoline derivatives have revealed key interaction patterns that are likely relevant for this compound:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction in many enzyme active sites.

Hydrophobic Interactions: The fused benzene (B151609) ring and substituents like the tert-butyl group contribute to hydrophobic interactions with nonpolar amino acid residues. mdpi.com

π-Type Interactions: The aromatic quinoline core can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and cation-π or anion-π interactions, which can be crucial for orienting the ligand within a binding pocket. acs.org

For this compound, the specific substituents are expected to play defining roles in its molecular interactions. The 4-chloro group is an electron-withdrawing group that can modulate the electronics of the quinoline ring system and potentially participate in halogen bonding. The bulky and lipophilic 6-(tert-butylsulfonyl) group can form significant hydrophobic and van der Waals interactions, potentially conferring selectivity for proteins with large, nonpolar binding pockets.

Kinetic assays and molecular modeling of novel triazole-quinoline hybrids targeting acetylcholinesterase have demonstrated that quinoline scaffolds can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral sites of the enzyme. mdpi.com Such detailed mechanistic insights, combining computational predictions with experimental validation, will be essential to map the interactome of this compound and identify its primary molecular targets.

| Quinoline Derivative Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Triazole-Quinoline Hybrids | Acetylcholinesterase (AChE) | Dual binding at catalytic and peripheral sites; interactions with tyrosine residues. | mdpi.com |

| Quinoline-Pyrimidine Hybrids | HIV Reverse Transcriptase | High docking scores, with electron-withdrawing groups enhancing binding affinity. | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | Binding affinity values between -5.3 and -6.1 Kcal/mol involving multiple amino acid residues. | nih.gov |

| Quinoline-1,4-quinone Hybrids | Bcl-2 Protein | Hydrophobic interactions (with Phenylalanine, Tyrosine) and hydrogen bonding (with Arginine). | mdpi.com |

Integration of Omics Technologies in Target Identification

Identifying the specific cellular proteins that a bioactive compound interacts with is a major challenge in drug discovery. The integration of "omics" technologies offers a powerful, unbiased approach to map these interactions on a systemic level. mdpi.comnih.gov For a novel compound like this compound, these strategies can accelerate the discovery of its molecular targets and elucidate its biological function.

Single-omics approaches often fail to capture the full complexity of a drug's effect. nygen.io Therefore, integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a more holistic view. mdpi.comnygen.io

Chemical Proteomics: This is a key technology for target identification. mdpi.com It often involves creating a "probe" by modifying the compound of interest (e.g., this compound) with a tag (like biotin) or a "clickable" chemical group. nih.govresearchgate.net This probe is used to "fish" for binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov A functional proteomics approach has been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinoline drugs by exploiting their structural similarity to the purine (B94841) ring of ATP. nih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of protein-ligand interactions. pharmafeatures.com By comparing the proteins that bind to a probe in treated versus untreated cells, researchers can more accurately distinguish specific targets from non-specific binders. pharmafeatures.com

Metabolomics: This approach analyzes changes in the levels of small-molecule metabolites within a cell or organism following treatment with a compound. For quinoline derivatives, liquid chromatography-mass spectrometry (LC-MS) based metabolomics can reveal which metabolic pathways are perturbed, providing clues about the function of the drug's targets. mdpi.com For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent to study metabolites in diabetic ketoacidosis. mdpi.com

By combining these omics datasets, researchers can build comprehensive network models to understand how a compound's interaction with its primary target(s) propagates through cellular pathways, leading to a specific phenotype. nih.govnygen.io

| Omics Technology | Application in Target ID | Example/Methodology | Reference |

|---|---|---|---|

| Genomics/Transcriptomics | Identifies gene mutations or expression changes associated with drug response or disease. | Genome-Wide Association Studies (GWAS), RNA sequencing (RNA-seq). | nih.gov |

| Chemical Proteomics | Directly identifies protein-ligand interactions in complex biological samples. | Activity-Based Protein Profiling (ABPP), Drug Affinity Chromatography. | mdpi.comnih.govnih.gov |